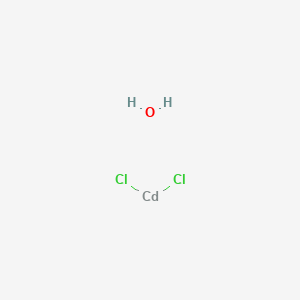

Cadmium chloride monohydrate

説明

Cadmium Chloride Monohydrate is an excellent water-soluble crystalline Cadmium source for uses compatible with chlorides . Chloride compounds can conduct electricity when fused or dissolved in water .

Synthesis Analysis

The semi-organic non-linear optical single crystal of L-proline cadmium chloride monohydrate was successfully synthesized and the single crystal was grown by a slow evaporation solution growth technique, using double distilled water as the solvent .Molecular Structure Analysis

Cadmium Chloride Monohydrate has a rhombohedral crystal structure . The grown crystal belongs to the orthorhombic crystal system with a non-centrosymmetric space group .Chemical Reactions Analysis

Cadmium chloride in water dissociates to provide calcium (Ca 2+) and chloride (Cl-) ions . Cadmium chloride dissolves well in water and other polar solvents. It is a mild Lewis acid .Physical And Chemical Properties Analysis

Cadmium Chloride Monohydrate is a white solid, hygroscopic, and odorless . It has a density of 3.26 g/cm 3 (monohydrate) . It has a melting point of 568 °C and a boiling point of 964 °C . It is soluble in water and other polar solvents .科学的研究の応用

Nonlinear Optical Material

L-alanine cadmium chloride monohydrate is a potential semiorganic nonlinear optical material . It has been successfully synthesized and single crystals have been grown by slow evaporation solution growth technique . These materials are widely used in optical data storage, parametric down conversion, optical switching, and information technology .

Phase Matching

Within the coherence length, L-alanine cadmium chloride monohydrate is phase matchable . This property is crucial for most of the modern electro-optical devices .

Thermal Analysis

L-alanine cadmium chloride monohydrate has been used for thermal analysis . Its various thermal properties like thermal conductivity, specific heat, thermal effusivity, etc. have been evaluated by photopyroelectric technique .

Stabilization of Lead and Cadmium in Contaminated Soils

A combination of hydroxyapatite (HAP) and potassium chloride (KCl) was used to stabilize lead and cadmium in contaminated mining soils . The stabilization efficiency was evaluated using pot experiments of chilli (Capsicum annuum) and rape (Brassica rapachinensis) .

Electroplating

Cadmium chloride monohydrate has been used in the electroplating process . The zinc chloride electroplating process was evaluated as a substitute for cadmium cyanide electroplating in the manufacture of industrial connectors and fittings .

Conduct Electricity

Cadmium Chloride Monohydrate is an excellent water-soluble crystalline Cadmium source for uses compatible with chlorides . Chloride compounds can conduct electricity when fused or dissolved in water .

Decomposition by Electrolysis

Chloride materials, such as Cadmium Chloride Monohydrate, can be decomposed by electrolysis to chlorine gas and the metal .

Hematological Responses Study

Cadmium chloride monohydrate has been used in studies focusing on the subacute hematological responses of the Yucatan sailfin molly, Poecilia velifera, exposed to cadmium chloride .

作用機序

Target of Action

Cadmium chloride monohydrate primarily targets the cellular components such as mitochondria and DNA . It is known to interfere with iron metabolism, leading to conditions like anemia .

Mode of Action

Cadmium chloride monohydrate exerts its effects through various biochemical and molecular mechanisms. It induces oxidative stress, disrupts calcium signaling, interferes with cellular signaling pathways, and causes epigenetic modifications . It is also known to generate reactive oxygen species (ROS), which can cause damage to cells .

Biochemical Pathways

Cadmium chloride monohydrate affects several biochemical pathways. It induces oxidative stress by disrupting the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . It also impacts signaling pathways like Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), and Tumor Protein 53 (p53) pathways, contributing to pathological conditions and carcinogenesis . Furthermore, it causes epigenetic changes, including DNA methylation and histone modifications, which can have long-term impacts on gene expression and disease manifestation .

Pharmacokinetics

The pharmacokinetics of cadmium chloride monohydrate, including its absorption, distribution, metabolism, and excretion (ADME), are complex. Cadmium has a low rate of excretion from the body and accumulates in organisms, with an extremely protracted biological half-life . This leads to chronic low cadmium exposure (CLCE), which is associated with distinct pathologies in many organ systems .

Result of Action

The molecular and cellular effects of cadmium chloride monohydrate’s action are extensive. It causes damage at the cellular and tissue levels, inducing oxidative stress—a pivotal mechanism behind its toxicity . It also disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Additionally, it interferes with signaling pathways, contributing to pathological conditions and carcinogenesis .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of cadmium chloride monohydrate. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dichlorocadmium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMQLUZKQIKII-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdCl2H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72589-96-9 | |

| Record name | Cadmium chloride, hydrate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72589-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium chloride monohydrate | |

CAS RN |

35658-65-2, 7790-78-5 | |

| Record name | Cadmium dichloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35658-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium chloride, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035658652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium (II) chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of cadmium chloride monohydrate?

A1: The molecular formula of cadmium chloride monohydrate is CdCl2·H2O. Its molecular weight is 201.31 g/mol.

Q2: What spectroscopic techniques are used to characterize cadmium chloride monohydrate?

A2: Researchers employ various spectroscopic techniques for characterizing CdCl2·H2O. These include:

- Powder X-ray Diffraction (XRD): XRD is used to determine the crystal structure, lattice parameters, and phase purity of CdCl2·H2O crystals. [, , , , , , , , , , , , , , , , , , , , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound and analyze their vibrational modes. [, , , , ]

- UV-Visible Spectroscopy (UV-Vis): This technique helps determine the optical properties of CdCl2·H2O, including its transparency, absorbance, and band gap. [, , , , , , , , , ]

Q3: Is cadmium chloride monohydrate stable under ambient conditions?

A3: While bulk anhydrous CdCl2 is stable in ambient conditions, the monohydrate form, CdCl2·H2O, can be susceptible to dehydration depending on the humidity and temperature. []

Q4: How does the incorporation of organic molecules in crystal structures containing cadmium chloride monohydrate impact their properties?

A4: Incorporating organic molecules like L-proline, L-histidine, or L-asparagine with CdCl2·H2O in crystal structures can significantly alter the material's optical, thermal, and mechanical properties. These semi-organic crystals often exhibit enhanced nonlinear optical properties compared to pure inorganic CdCl2·H2O, making them suitable for applications like frequency conversion and optical switching. [, , , , , , , , , , , , , , , , , , , , , , ]

Q5: What makes cadmium chloride monohydrate suitable for nonlinear optical applications?

A5: CdCl2·H2O exhibits non-centrosymmetric crystal structures, which is a prerequisite for second-order nonlinear optical (NLO) activity. [, , , ] This property enables applications like second harmonic generation (SHG), where the material can double the frequency of incident light.

Q6: How does the SHG efficiency of cadmium chloride monohydrate-based crystals compare to standard materials like KDP?

A6: Research indicates that semi-organic crystals containing CdCl2·H2O, like L-proline cadmium chloride monohydrate (L-PCCM), can exhibit SHG efficiencies significantly higher than potassium dihydrogen phosphate (KDP). [, , ]

Q7: What are the safety concerns associated with cadmium chloride monohydrate?

A7: Cadmium chloride monohydrate is toxic and should be handled with extreme care. Exposure to this compound can lead to various health issues. Appropriate safety measures, including personal protective equipment and proper waste disposal, are essential when working with CdCl2·H2O. []

Q8: How does cadmium chloride monohydrate impact biological systems?

A8: CdCl2·H2O exhibits toxic effects on biological systems. Studies have investigated its impact on aquatic organisms like Nile tilapia, demonstrating that exposure to cadmium can induce oxidative stress and negatively affect various physiological parameters. []

Q9: Can natural compounds mitigate the toxic effects of cadmium chloride monohydrate?

A9: Research suggests that natural compounds like naringenin may offer some protection against cadmium-induced toxicity in biological systems. Studies on Nile tilapia exposed to CdCl2·H2O showed that treatment with naringenin, particularly in its nanoparticle form, could alleviate some of the negative effects caused by cadmium exposure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

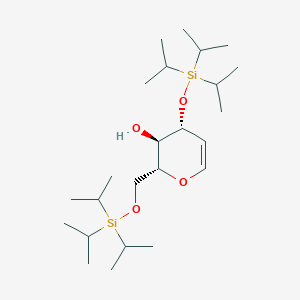

![3-(1,1-Dimethylethyl)-7-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]-pyrazolo[1,5-d][1,2,4]triazine](/img/structure/B3424337.png)